molecular formula C31H33N3O9 B1248760 renieramycin O

renieramycin O

Cat. No. B1248760
M. Wt: 591.6 g/mol
InChI Key: GBUWZFVJCKIAMH-TVNZNNQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

renieramycin O is a natural product found in Jorunna funebris and Xestospongia with data available.

Scientific Research Applications

Chemistry and Structural Elucidation

Renieramycin O, a minor derivative isolated from the sponge Xestospongia sp., has been structurally analyzed, demonstrating the versatility and complexity of renieramycin-type derivatives. This analysis provides foundational knowledge for understanding the chemical nature of this compound and its potential applications in scientific research (Amnuoypol et al., 2004).

Antitumor and Anticancer Activity

Renieramycin-type compounds, including this compound, have garnered attention for their potent cytotoxic activities against various cancer cell lines. Studies have shown that these compounds, derived from marine sponges, exhibit strong antiproliferative effects, highlighting their potential in cancer treatment research (Oku et al., 2003), (Halim et al., 2011).

Synthetic Chemistry and Structural Modification

Significant efforts in synthetic chemistry have been directed towards this compound and related compounds. These efforts aim to enhance their antitumor activities and address challenges in extraction and separation. This research is crucial for the development of these compounds as potential drugs (Fang et al., 2020).

Impact on Cancer Cell Metastasis and Invasion

Renieramycin compounds have shown significant effects in inhibiting cancer cell metastasis and invasion, with studies suggesting their potential as therapeutic agents in treating cancer metastasis. This research opens new avenues for developing treatments targeting cancer progression and spread (Yu et al., 2022).

Cytotoxicity and Combination Therapies

Research on this compound and related compounds has also explored their cytotoxic effects in combination with other anticancer drugs. This line of research is particularly important in understanding how these compounds can be integrated into existing cancer treatment protocols (Tun et al., 2019).

properties

Molecular Formula

C31H33N3O9

Molecular Weight

591.6 g/mol

IUPAC Name

[(1R,2S,10R,12R,13R,14S)-12-cyano-14-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C31H33N3O9/c1-8-12(2)31(40)43-11-18-19-15(24(35)13(3)29(41-6)27(19)38)9-16-22-20-21(25(36)14(4)30(42-7)28(20)39)26(37)23(33(22)5)17(10-32)34(16)18/h8,16-18,22-23,26,37H,9,11H2,1-7H3/b12-8-/t16-,17-,18-,22-,23+,26-/m0/s1

InChI Key

GBUWZFVJCKIAMH-TVNZNNQYSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC[C@H]1C2=C(C[C@@H]3N1[C@H]([C@@H]4[C@H](C5=C([C@H]3N4C)C(=O)C(=C(C5=O)C)OC)O)C#N)C(=O)C(=C(C2=O)OC)C

Canonical SMILES

CC=C(C)C(=O)OCC1C2=C(CC3N1C(C4C(C5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)O)C#N)C(=O)C(=C(C2=O)OC)C

synonyms

renieramycin O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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